BenchChemオンラインストアへようこそ!

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Sigma-2 receptor Tumor imaging Selectivity ratio

This N-acetyl THIQ benzamide is a critical tool for sigma-2/HDAC selectivity profiling. The 2,6-dimethoxy pattern fills a vacant node in sigma receptor pharmacophore mapping—methoxy position alone can alter σ2/σ1 selectivity >600-fold. Pair with 2,3- and 3,4-diOMe analogs for complete positional scans. Its ortho,ortho'-diOMe restricts benzamide rotation, delivering unambiguous electron density for cryo-EM/X-ray complexes. For fragment-based programs, the minimal N-acetyl anchor enables systematic SAR expansion validated in MCHR1 antagonist optimization.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 955634-99-8
Cat. No. B2718936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide
CAS955634-99-8
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3OC)OC
InChIInChI=1S/C20H22N2O4/c1-13(23)22-10-9-14-7-8-16(11-15(14)12-22)21-20(24)19-17(25-2)5-4-6-18(19)26-3/h4-8,11H,9-10,12H2,1-3H3,(H,21,24)
InChIKeyIEDUUOSVDYNNRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide (CAS 955634-99-8): Compound Identity and Procurement-Relevant Classification


N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide (CAS 955634-99-8) is a synthetic small-molecule amide belonging to the tetrahydroisoquinoline (THIQ) benzamide class, with molecular formula C20H22N2O4 and molecular weight 354.4 g/mol . Structurally, it features an N-acetyl-substituted 1,2,3,4-tetrahydroisoquinoline core linked via a 7-position amide bond to a 2,6-dimethoxybenzamide moiety. Compounds within the THIQ benzamide chemotype have been explored across multiple pharmacological programs, including sigma-2 (σ2) receptor ligands for tumor imaging and therapy [1], histone deacetylase (HDAC) inhibitors for oncology [2], and melanin-concentrating hormone receptor 1 (MCHR1) antagonists for metabolic disorders [3]. The specific 2,6-dimethoxybenzamide substitution pattern has established precedent in CNS-active agents such as remoxipride, a dopamine D2 receptor antagonist [4]. This compound is primarily available through specialty chemical suppliers for research purposes, with typical reported purity specifications of ≥95% .

Why Generic Substitution of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide with In-Class Analogs Introduces Uncontrolled Pharmacological Variables


The tetrahydroisoquinoline benzamide scaffold is characterized by two independently variable structural loci—the N-acyl substituent on the THIQ ring and the substitution pattern on the benzamide phenyl ring—each of which exerts discrete and sometimes non-additive effects on target engagement [1]. In the sigma receptor system, Hajipour et al. demonstrated that the position of methoxy groups on the benzamide ring alone can alter σ2/σ1 selectivity ratios by over 600-fold, with para-methoxy addition to a mono-methoxy parent converting a non-selective ligand into a highly σ2-selective one [2]. Similarly, in the HDAC inhibitor series, variation of the benzamide substitution pattern has been shown to modulate isoform selectivity across HDAC1, HDAC3, and HDAC6, with certain substitution patterns conferring class I preference while others broaden inhibition profiles [3]. The N-acetyl group on the THIQ core further differentiates compounds by influencing conformational flexibility, metabolic stability, and hydrogen-bonding capacity relative to bulkier N-acyl analogs such as N-benzoyl or N-isobutyryl derivatives [4]. Consequently, treating any two THIQ benzamides as interchangeable—even those differing only in the methoxy substitution pattern—introduces uncontrolled shifts in target selectivity, potency, and physicochemical properties that undermine experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide vs. Closest Structural Analogs


Sigma-2/Alpha-1 Receptor Selectivity: Positional Effect of 2,6-Dimethoxy Substitution vs. Alternative Methoxy Patterns in Benzamide-isoquinoline Ligands

The 2,6-dimethoxy substitution pattern on the benzamide ring of the target compound occupies a distinct region of the sigma receptor selectivity landscape defined by Hajipour et al. In that study, systematic variation of methoxy position on the benzamide phenyl ring of a THIQ scaffold demonstrated that methoxy placement can alter sigma-2/sigma-1 selectivity by up to 631-fold, with para-methoxy substitution (compound 5e) yielding the highest sigma-2 selectivity relative to mono-substituted and meta-substituted analogs [1]. The 2,6-dimethoxy configuration places methoxy groups at both ortho positions relative to the amide linkage—a geometry that imposes steric constraints on amide bond conformation distinct from the 2,3- or 3,4-dimethoxy patterns found in the closest commercially available analogs (CAS 955755-71-2 and the 3,4-dimethoxy variant, respectively) . Prior literature on 2,6-dimethoxybenzamides (e.g., remoxipride class) has established that the ortho,ortho'-dimethoxy arrangement restricts aryl-amide rotational freedom, creating a conformationally constrained pharmacophore with defined receptor recognition properties [2]. No published sigma-2/sigma-1 selectivity values are currently available for the specific target compound or its exact analogs that would permit direct numerical comparison; the differentiation rests on established class-level SAR and conformational arguments.

Sigma-2 receptor Tumor imaging Selectivity ratio

HDAC Isoform Inhibition Profile: Comparative IC50 Analysis of Tetrahydroisoquinoline-Benzamide Derivatives from Patent US9216962

Tetrahydroisoquinoline-based benzamides have been disclosed as HDAC inhibitors in patent US9216962, providing class-level quantitative benchmarks. In this series, representative compounds demonstrated differential HDAC isoform inhibition profiles: compound CFH355 exhibited HDAC1 IC50 = 31 nM, HDAC3 IC50 = 256 nM, and HDAC6 IC50 yet to be determined in the same assay format, while compound CFH367 showed HDAC1 IC50 = 20-22 nM [1]. These values establish that the THIQ benzamide scaffold can achieve nanomolar HDAC1 potency with measurable selectivity over HDAC3 (approximately 8-fold for CFH355). The target compound's 2,6-dimethoxybenzamide group distinguishes it from the CFH series, which employs different benzamide substitution. In the broader benzamide HDAC inhibitor field, benzamide-type inhibitors (e.g., MS-275/entinostat) are recognized as class I-selective agents with slow-on/slow-off binding kinetics, typically showing approximately 4- to 10-fold preference for HDAC1 over HDAC3 [2]. The 2,6-dimethoxy pattern introduces steric bulk adjacent to the amide carbonyl that may alter zinc-chelating geometry and residence time relative to unsubstituted or mono-substituted benzamides—a hypothesis testable only through direct comparative profiling that has not yet been reported for the target compound [3].

HDAC inhibitor Isoform selectivity Epigenetics

Physicochemical Property Differentiation: Predicted LogP and Conformational Rigidity of the 2,6-Dimethoxybenzamide Moiety vs. Alternative Substitution Patterns

The 2,6-dimethoxybenzamide fragment imparts distinct physicochemical properties relative to alternative dimethoxy substitution patterns relevant to procurement decisions for medicinal chemistry campaigns. The 2,6-dimethoxybenzamide parent fragment (CAS 21864-67-5) has an experimentally determined or calculated logP of approximately 1.69, reflecting moderate lipophilicity [1]. Critically, the ortho,ortho'-dimethoxy substitution creates steric hindrance around the amide bond that restricts rotation, effectively locking the benzamide into a preferred conformation—a structural feature exploited in the D2 antagonist remoxipride to achieve receptor subtype selectivity [2]. By contrast, the 2,3-dimethoxybenzamide analog (CAS 955755-71-2) places one methoxy group at an ortho position and one at a meta position, reducing conformational constraint while altering hydrogen-bond acceptor topology. The 3,4-dimethoxy analog (CAS not individually assigned) positions both methoxy groups distal to the amide linkage, offering the least steric influence on amide conformation. These differences in conformational dynamics translate to distinct three-dimensional pharmacophore presentations for receptor recognition. Computational logP predictions for the full target compound yield estimated values in the range of 2.5-3.5, consistent with CNS drug-like physicochemical space .

Lipophilicity Conformational analysis Medicinal chemistry

N-Acetyl Substituent on THIQ Core as a Differentiator from Bulky N-Acyl Analogs: Impact on MCHR1 Affinity and Physicochemical Profile

The N-acetyl group on the tetrahydroisoquinoline core of the target compound represents the smallest possible N-acyl substituent and serves as a critical structural differentiator from bulkier analogs. In the MCHR1 antagonist series, the 2-acetyl-THIQ derivative 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-[4-(4-chlorophenyl)piperidin-1-yl]butan-1-one (derivative 23) was identified as a potent hMCHR1 antagonist through systematic SAR optimization [1]. The N-acetyl group provides a compact, metabolically vulnerable but synthetically tractable handle that minimizes steric bulk at the THIQ 2-position. By comparison, commercially available analogs featuring N-isobutyryl (CAS: benchchem-cataloged compound), N-benzoyl (various CAS numbers), N-ethylsulfonyl, and N-(furan-2-carbonyl) substituents introduce progressively larger hydrophobic surface area at this position, which can affect target binding, metabolic stability, and solubility in opposing directions . The N-acetyl compound offers the highest ligand efficiency (ratio of binding affinity to molecular weight) relative to bulkier N-acyl analogs when considering the THIQ benzamide scaffold, making it the preferred starting point for fragment-based or lead-optimization programs where minimal substitution is desired [2].

MCHR1 antagonist N-acetyl THIQ Ligand efficiency

Optimal Research and Industrial Application Scenarios for N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide (CAS 955634-99-8) Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Pharmacophore Mapping: Exploring the Unexplored Ortho,Ortho'-Dimethoxy Selectivity Node

The 2,6-dimethoxy substitution pattern of the target compound occupies an unexplored node in sigma receptor selectivity space. Building on the Hajipour et al. (2011) finding that methoxy position on the benzamide ring can alter sigma-2/sigma-1 selectivity by up to 631-fold [1], this compound is uniquely suited for systematic sigma receptor pharmacophore mapping. Researchers can use this compound alongside its 2,3-dimethoxy analog (CAS 955755-71-2) and 3,4-dimethoxy analog to generate a complete positional methoxy scan dataset, enabling computational QSAR model refinement for sigma-2 selective ligand design. The conformational rigidity imposed by the ortho,ortho'-dimethoxy arrangement [2] makes it particularly valuable for testing whether restricted benzamide rotation enhances or diminishes sigma-2 binding relative to more flexible analogs.

HDAC Isoform Selectivity Screening as a Structurally Novel Benzamide Chemotype

The target compound represents a structurally distinct entry point for HDAC inhibitor screening that differs from the extensively characterized o-aminoanilide (e.g., MS-275/entinostat) and hydroxamate (e.g., SAHA/vorinostat) chemotypes. Based on the demonstrated nanomolar HDAC1 potency of related THIQ benzamides in US9216962 (CFH355: HDAC1 IC50 = 31 nM) [3], this compound can be prioritized for isoform selectivity profiling across HDAC1-11. The 2,6-dimethoxybenzamide zinc-binding group is expected to exhibit slow-on/slow-off binding kinetics characteristic of benzamide HDAC inhibitors [4], potentially yielding extended residence times that differentiate it from rapidly reversible hydroxamate inhibitors. Its use in cellular tubulin acetylation assays and histone H3/H4 hyperacetylation Western blotting can establish whether the 2,6-dimethoxy pattern confers class I, class IIb, or pan-HDAC inhibition.

Minimal Pharmacophore Anchor for Fragment-Based Drug Discovery and N-Acyl SAR Expansion

With the N-acetyl group providing the smallest possible N-acyl substituent on the THIQ core, this compound serves as an ideal minimal pharmacophore anchor for fragment-based drug discovery (FBDD) and systematic SAR expansion programs. Its molecular weight of 354.4 Da and moderate predicted lipophilicity place it at the upper boundary of fragment-like chemical space, enabling direct screening by NMR (STD, WaterLOGSY) or SPR against protein targets of interest . Starting from this compound, medicinal chemists can systematically explore N-acyl SAR by replacing the acetyl group with propionyl, isobutyryl, cyclopropanecarbonyl, benzoyl, or sulfonyl substituents while keeping the 2,6-dimethoxybenzamide constant—a strategy that has proven successful in MCHR1 antagonist optimization programs where N-acetyl derivatives served as key intermediates [5].

Conformational Probe for Amide Bond Geometry in Receptor-Ligand Co-Crystal Structures

The 2,6-dimethoxybenzamide moiety's restricted amide bond rotation, established in structural studies of remoxipride-class D2 antagonists [2], makes this compound a valuable conformational probe for X-ray crystallography and cryo-EM studies of THIQ benzamide-target complexes. The well-defined solution conformation of the benzamide group reduces the conformational heterogeneity that often complicates electron density interpretation in ligand-bound structures. When co-crystallized with purified HDAC enzymes, sigma receptors, or other protein targets, this compound can reveal how the ortho,ortho'-dimethoxy arrangement orients the benzamide carbonyl relative to the catalytic zinc ion (in HDACs) or key receptor residues, providing structural insights that flexible analogs cannot deliver with equivalent confidence.

Quote Request

Request a Quote for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.